1,3,4,5-Tetra-O-benzyl-D-glucitol 1,3,4,5-Tetra-O-benzyl-D-glucitol
Brand Name: Vulcanchem
CAS No.: 14233-48-8
VCID: VC0019995
InChI: InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2
SMILES: C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Molecular Formula: C₃₄H₃₈O₆
Molecular Weight: 542.66

1,3,4,5-Tetra-O-benzyl-D-glucitol

CAS No.: 14233-48-8

Cat. No.: VC0019995

Molecular Formula: C₃₄H₃₈O₆

Molecular Weight: 542.66

* For research use only. Not for human or veterinary use.

1,3,4,5-Tetra-O-benzyl-D-glucitol - 14233-48-8

Specification

CAS No. 14233-48-8
Molecular Formula C₃₄H₃₈O₆
Molecular Weight 542.66
IUPAC Name 2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol
Standard InChI InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2
SMILES C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Introduction

Chemical Identity and Structural Characteristics

1,3,4,5-Tetra-O-benzyl-D-glucitol, identified by CAS number 14233-48-8, is a protected sugar alcohol derivative with the molecular formula C₃₄H₃₈O₆ and a molecular weight of 542.66 g/mol . This compound belongs to the class of benzylated carbohydrates, specifically a tetrabenzylated derivative of D-glucitol (also known as D-sorbitol). The structural framework consists of a D-glucitol backbone with benzyl protecting groups attached at the 1, 3, 4, and 5 positions via ether linkages, leaving the 2 and 6 hydroxyl groups unprotected .

The compound is also known by several synonyms including:

  • 2,3,4,6-Tetrakis-O-(phenylMethyl)-D-glucitol

  • 2,3,4,6-Tetra-O-benzyl-D-glucitol

  • 2,3,4,5-Tetra-O-benzyl-D-glucitol

  • D-Glucitol, 2,3,4,6-tetrakis-O-(phenylmethyl)-

  • (2S,3R,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)hexane-1,5-diol

The IUPAC systematic name for this compound is 2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol, reflecting its structure as a hexane-1,5-diol with four benzyloxy substituents . The configuration at the stereogenic centers follows the D-glucitol stereochemistry, which determines its biological and chemical behavior in various applications.

Physical and Chemical Properties

1,3,4,5-Tetra-O-benzyl-D-glucitol exhibits distinctive physical and chemical properties that influence its handling, storage, and applications in research settings. The compound typically appears as a clear colorless to off-white oil that can solidify to a semi-solid state under certain conditions . Its physical state can vary between suppliers, with some reporting it as a solid while others provide it as an oil or semi-solid.

Solubility Profile

The solubility characteristics of 1,3,4,5-Tetra-O-benzyl-D-glucitol are important for its use in organic synthesis. The compound shows specific solubility patterns in common organic solvents:

SolventSolubility
ChloroformSlightly soluble
MethanolSlightly soluble
EthanolModerately soluble
DichloromethaneSoluble
TolueneSoluble
WaterInsoluble

This solubility profile is consistent with the presence of both hydrophobic benzyl groups and hydrophilic hydroxyl functionalities . The limited solubility in methanol and chloroform, coupled with good solubility in dichloromethane and toluene, makes it suitable for various organic transformations and chromatographic purifications.

Synthetic Methodologies

Multiple synthetic approaches have been developed for the preparation of 1,3,4,5-Tetra-O-benzyl-D-glucitol, reflecting its importance in carbohydrate chemistry research. These methods typically involve selective protection and modification of D-glucitol or related sugar derivatives.

From 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

One significant route to obtain 1,3,4,5-Tetra-O-benzyl-D-glucitol involves the transformation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, which itself can be synthesized from D-glucose or through the hydrolysis of Octa-O-benzylsaccharose . The process typically follows a sequence of reduction and selective protection/deprotection steps:

  • Reduction of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose to form the corresponding glucitol derivative

  • Selective protection/deprotection strategies to achieve the desired benzylation pattern

  • Purification to obtain the pure 1,3,4,5-Tetra-O-benzyl-D-glucitol

This synthetic pathway is particularly valuable for large-scale preparations as it utilizes readily available starting materials and established protection chemistry .

Transformations and Derivatives

1,3,4,5-Tetra-O-benzyl-D-glucitol serves as a precursor for various synthetic transformations:

When treated with toluene-p-sulphonyl chloride in pyridine at elevated temperatures (around 60°C), 2,3,4,6-Tetra-O-benzyl-D-glucitol undergoes an interesting transformation to form furanoid products, specifically 2,3,6-tri-O-benzyl-1,4-anhydro-D-glucitol and its 5-toluene-p-sulphonate, with loss of the 4-O-benzyl group . This reaction demonstrates the reactivity of the hydroxyl groups and the potential for intramolecular reactions.

The compound can also be converted into its dimesylate derivative (2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol), which serves as an important intermediate for further transformations . For example, treatment of this dimesylate with cesium propionate in dimethylformamide at 100°C leads to an almost quantitative conversion into 3,4,6-tri-O-benzyl-1-O-propionyl-2,5-anhydro-L-iditol through an intramolecular displacement reaction .

Applications in Research and Industry

1,3,4,5-Tetra-O-benzyl-D-glucitol plays crucial roles in various research and industrial applications, particularly in the fields of carbohydrate chemistry, pharmaceutical development, and materials science.

Role in Carbohydrate Chemistry

In carbohydrate chemistry research, 1,3,4,5-Tetra-O-benzyl-D-glucitol serves as a versatile building block for the synthesis of complex carbohydrates and glycoconjugates. Its mechanism of action lies in its ability to function as a selectively protected intermediate with specific hydroxyl groups available for further modification . The benzyl groups act as protecting groups for the hydroxyl functionalities at positions 1, 3, 4, and 5, preventing undesired reactions at these positions during subsequent synthetic transformations.

This selective protection strategy enables:

  • Precise control over regio- and stereochemistry in glycosylation reactions

  • Selective functionalization of the unprotected hydroxyl groups

  • Sequential deprotection for orthogonal protection schemes

  • Construction of complex oligosaccharides with defined structures

Pharmaceutical Applications

In pharmaceutical research, derivatives of 1,3,4,5-Tetra-O-benzyl-D-glucitol have been employed in the development of bioactive compounds with potential therapeutic applications. One notable example involves the synthesis of glucosylceramide synthase inhibitors, such as N-[5-(adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin (AMP-DNM) .

The synthetic route for AMP-DNM utilizes 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin as a key building block, which is prepared through a sequence involving protected glucitol derivatives. This approach demonstrates how benzylated glucitol derivatives serve as crucial intermediates in the synthesis of complex pharmaceutical agents targeting specific biological pathways .

Applications in Glycobiology

In glycobiology research, 1,3,4,5-Tetra-O-benzyl-D-glucitol has contributed to:

  • Development of glycan microarrays for studying carbohydrate-protein interactions

  • Synthesis of carbohydrate-modified surfaces for biomaterial applications

  • Creation of glycopeptides and glycoproteins with defined glycosylation patterns

  • Investigation of carbohydrate-mediated biological processes

These applications highlight the compound's significance in advancing our understanding of carbohydrate-related biological phenomena and their implications in various diseases and therapeutic interventions.

RegionNumber of Suppliers
China10
United States1
United Kingdom2
Canada1
India1
Global Total15

Notable suppliers include Santa Cruz Biotechnology, BOC Sciences, Watson Biotechnology, Carbosynth, Energy Chemical, and LGC Standards, among others .

Package SizePrice RangePurity
100 mg$360.00 (Santa Cruz)>95%
5 × 100 mgCustom quotation (Genprice)Not specified
Custom sizesAvailable upon request>95% (typical)

Prices can vary significantly based on quantity, purity, supplier, and geographical location. Most suppliers offer the compound with a purity exceeding 95%, determined by HPLC analysis .

Related Compounds and Comparative Analysis

1,3,4,5-Tetra-O-benzyl-D-glucitol belongs to a family of protected sugar derivatives that share structural similarities but exhibit distinct chemical behaviors and applications.

Comparison with Related Benzylated Carbohydrates

Several structurally related compounds appear in the literature, each with specific patterns of protection and reactivity:

CompoundFormulaMolecular WeightKey Differences
1,3,4,5-Tetra-O-benzyl-D-glucitolC₃₄H₃₈O₆542.66Free hydroxyl groups at 2,6-positions
2,3,4,6-Tetra-O-benzyl-D-glucopyranoseC₃₄H₃₆O₆540.65Cyclic hemiacetal structure
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactoneC₃₄H₃₄O₆538.63Contains a lactone functionality
2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitolC₃₆H₄₂O₁₀S₂698.8Mesylate groups at 1,5-positions

These structural variations significantly impact the reactivity patterns and synthetic utility of each compound .

Reactivity Profiles

The reactivity of 1,3,4,5-Tetra-O-benzyl-D-glucitol is largely determined by its free hydroxyl groups at the 2 and 6 positions. These hydroxyl groups can undergo various transformations:

  • Oxidation to generate aldehyde or carboxylic acid functionalities

  • Esterification to form esters with different carboxylic acids

  • Sulfonylation to create good leaving groups for nucleophilic substitutions

  • Alkylation to introduce additional protective groups or functional moieties

In contrast, related compounds like 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol exhibit distinctive reactivity due to their activated leaving groups. For example, this dimesylate undergoes intramolecular displacement reactions with nucleophiles like cesium propionate to form anhydro derivatives through rearrangement of the carbon skeleton .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator